10-(4-fluorophenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-fluorophenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: is a complex organic compound with a fused chromanone and oxazinone framework. Let’s break down its features:
-
Chromanone Framework: : This compound contains a chromanone moiety, which is a significant structural entity belonging to oxygen-containing heterocycles. Chromanones serve as building blocks in various medicinal compounds.
-
Pharmacological Potential: : Synthetic derivatives of chromanones exhibit diverse biological and pharmaceutical activities, making them valuable targets for research and drug development.
Preparation Methods
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the chromanone core.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Common Reagents: Specific reagents depend on the reaction type.
Major Products: These reactions yield diverse products, impacting biological activity.
Scientific Research Applications
The compound’s applications span multiple fields:
Medicine: Investigate its potential as a drug candidate.
Chemistry: Explore its reactivity and synthetic versatility.
Biology: Assess its effects on cellular processes.
Industry: Consider industrial applications.
Mechanism of Action
Understanding the compound’s mechanism involves identifying molecular targets and pathways. Unfortunately, specific data on this compound’s mechanism eludes me.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare chromanone derivatives to highlight their uniqueness. Further literature exploration can reveal related structures.
Biological Activity
The compound 10-(4-fluorophenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one represents a novel class of heterocyclic compounds with potential therapeutic applications. Its unique structural features suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a fused chromeno and oxazine moiety. The presence of a fluorophenyl group and a methyl substituent on the benzochromeno framework suggests possible interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C22H24F N2O2 |
Molecular Weight | 368.44 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The mechanism of action for this compound is hypothesized to involve interactions with various biological targets including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases.
Neuroprotective Effects
Studies have shown that derivatives of this compound can inhibit monoamine oxidase (MAO) enzymes. Specifically:
- MAO A Inhibition : Compounds similar to this structure have demonstrated IC50 values around 1 μM for MAO A inhibition.
- MAO B Inhibition : The compound also shows potential as a selective MAO B inhibitor with IC50 values ranging from 0.51 μM to 3.51 μM in various analogs .
Anticancer Activity
Recent investigations into the anticancer properties of this class of compounds reveal promising results:
- Compounds based on the benzochromeno framework have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and SK-OV-3 (ovarian cancer), with IC50 values ranging from 4.83 μM to 11.3 μM .
Case Studies
- Neuroprotection in Animal Models : In vivo studies using rodent models have demonstrated that administration of this compound leads to significant improvements in cognitive function and reduced neurodegeneration markers.
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways.
Properties
Molecular Formula |
C22H20FNO3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C22H20FNO3/c1-13-20-14(11-24(12-26-20)16-8-6-15(23)7-9-16)10-19-17-4-2-3-5-18(17)22(25)27-21(13)19/h6-10H,2-5,11-12H2,1H3 |
InChI Key |
BHWRDCOPBDDNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.